2-(2-Hydroxyethoxy)benzoic acid
Overview
Description
2-(2-Hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxyethoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)benzoic acid typically involves the reaction of salicylic acid with ethylene glycol under acidic conditions. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves large-scale esterification and hydrolysis reactions, similar to laboratory synthesis, but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(2-Hydroxyethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor in the synthesis of 2-(2-Hydroxyethoxy)benzoic acid, known for its anti-inflammatory properties.
Ethylene Glycol: A component in the synthesis, used in various industrial applications.
4-[(2-Hydroxyethoxy)carbonyl]benzoic Acid: A similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPKEUVFESZUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388622 | |
Record name | 2-(2-hydroxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55211-84-2 | |
Record name | 2-(2-hydroxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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